molecular formula C19H20BrN3O3S B4975157 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide

3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide

Cat. No.: B4975157
M. Wt: 450.4 g/mol
InChI Key: IYKXUHDVWUZSMR-UHFFFAOYSA-N
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Description

3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide, also known as BPTMC, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTMC belongs to a class of compounds called thiosemicarbazones, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of ribonucleotide reductase, which is involved in DNA synthesis and repair. This compound has also been shown to inhibit the activity of cathepsin B, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. This compound has also been shown to decrease the levels of reactive oxygen species, which are involved in various cellular processes. In animal models, this compound has been shown to inhibit tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various cellular processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound could be studied for its potential use in combination with other drugs to enhance their efficacy.

Synthesis Methods

3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 3-bromo-4-methoxybenzoyl chloride with N-(3-aminophenyl)butyramide in the presence of carbon disulfide. The resulting compound can then be purified using various techniques, such as column chromatography.

Scientific Research Applications

3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide has been studied for its potential applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as infectious diseases such as HIV and tuberculosis.

Properties

IUPAC Name

3-bromo-N-[[3-(butanoylamino)phenyl]carbamothioyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O3S/c1-3-5-17(24)21-13-6-4-7-14(11-13)22-19(27)23-18(25)12-8-9-16(26-2)15(20)10-12/h4,6-11H,3,5H2,1-2H3,(H,21,24)(H2,22,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKXUHDVWUZSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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